2,5-Dimethoxy-4-pyridinamine
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Overview
Description
2,5-Dimethoxypyridin-4-amine is an organic compound belonging to the class of pyridines, which are heterocyclic aromatic compounds containing a nitrogen atom in the ring This compound is characterized by the presence of two methoxy groups at the 2 and 5 positions and an amino group at the 4 position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-dimethoxypyridin-4-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 2,5-dimethoxypyridine.
Nitration: The 2,5-dimethoxypyridine undergoes nitration to introduce a nitro group at the 4 position, forming 2,5-dimethoxy-4-nitropyridine.
Reduction: The nitro group is then reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or other suitable reducing agents like iron powder in acidic conditions.
Industrial Production Methods: Industrial production of 2,5-dimethoxypyridin-4-amine follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors for nitration and reduction steps to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 2,5-Dimethoxypyridin-4-amine undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be further reduced to form corresponding amines or hydrazines.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides or amines can be used under basic conditions.
Major Products:
Oxidation: Formation of 2,5-dimethoxy-4-nitropyridine.
Reduction: Formation of 2,5-dimethoxypyridin-4-amine.
Substitution: Formation of various substituted pyridines depending on the nucleophile used.
Scientific Research Applications
2,5-Dimethoxypyridin-4-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,5-dimethoxypyridin-4-amine involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the methoxy groups can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
2,5-Dimethylpyridin-4-amine: Similar structure but with methyl groups instead of methoxy groups.
2,5-Dihydroxypyridin-4-amine: Similar structure but with hydroxyl groups instead of methoxy groups.
2,5-Dimethoxypyrimidin-4-amine: Similar structure but with a pyrimidine ring instead of a pyridine ring.
Uniqueness: 2,5-Dimethoxypyridin-4-amine is unique due to the presence of both methoxy and amino groups on the pyridine ring, which imparts distinct chemical reactivity and potential biological activity compared to its analogs.
Properties
Molecular Formula |
C7H10N2O2 |
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Molecular Weight |
154.17 g/mol |
IUPAC Name |
2,5-dimethoxypyridin-4-amine |
InChI |
InChI=1S/C7H10N2O2/c1-10-6-4-9-7(11-2)3-5(6)8/h3-4H,1-2H3,(H2,8,9) |
InChI Key |
BBMWAIDTFTVMIP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC=C(C(=C1)N)OC |
Origin of Product |
United States |
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